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molecular formula C11H12F2O B8365655 5-Hydroxy-5-(2,4-difluorophenyl)pentene CAS No. 123940-60-3

5-Hydroxy-5-(2,4-difluorophenyl)pentene

Cat. No. B8365655
M. Wt: 198.21 g/mol
InChI Key: PKRSPWVVSHBBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05039676

Procedure details

To a stirred suspension of magnesium turnings (16.9 gm) in dry diethyl ether (1.5L) was added (argon atmosphere) a crystal of iodine and 4-bromobutene (2 ml). Soon after the reaction was initiated the remaining 4-bromobutene (101 gm) in dry diethyl ether (500 mL) was added at such a rate to maintain gentle reflux. After complete addition, the mixture was heated to reflux for 1 hour. 2,4-Difluorobenzaldehyde (100 gm) in dry diethyl ether (400 mL) was then added dropwise with a gentle reflux. The mixture was now heated for 2 hours and allowed to cool to room temperature. The entire contents of the flask were poured on 6L ice-water containing 200 ml concentrated HCl. The organic phase was separated, washed with water, saturated NaHCO3, water and dried (Na2SO4). Removal of ether in vacuo provided crude 5-hydroxy-5-(2,4-difluorophenyl)pentene as an oil (136.5 gm) which was used in the next step.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
[Compound]
Name
6L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH2:6][CH:7]=[CH2:8].[F:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13]>C(OCC)C>[OH:13][CH:12]([C:11]1[CH:14]=[CH:15][C:16]([F:18])=[CH:17][C:10]=1[F:9])[CH2:8][CH2:7][CH:6]=[CH2:5]

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
2 mL
Type
reactant
Smiles
BrCCC=C
Step Three
Name
Quantity
101 g
Type
reactant
Smiles
BrCCC=C
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
6L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was now heated for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water, saturated NaHCO3, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of ether in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(CCC=C)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 136.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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